molecular formula C11H21IO B13074892 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane

Cat. No.: B13074892
M. Wt: 296.19 g/mol
InChI Key: CDIRMZHREHPWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound that features a cycloheptane ring substituted with an iodomethyl group and a propan-2-yloxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane typically involves the following steps:

    Formation of the Cycloheptane Ring: This can be achieved through various cyclization reactions, such as intramolecular alkylation or ring-closing metathesis.

    Introduction of the Iodomethyl Group: This step often involves the halogenation of a methyl group attached to the cycloheptane ring using reagents like iodine and a suitable oxidizing agent.

    Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction, where the cycloheptane ring is reacted with propan-2-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amine derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a bromine atom instead of iodine.

    1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a chlorine atom instead of iodine.

    1-(Iodomethyl)-1-(methoxy)cycloheptane: Similar structure but with a methoxy group instead of propan-2-yloxy.

Uniqueness

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is unique due to the presence of both an iodomethyl group and a propan-2-yloxy group on the cycloheptane ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-(iodomethyl)-1-propan-2-yloxycycloheptane

InChI

InChI=1S/C11H21IO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3

InChI Key

CDIRMZHREHPWNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCCC1)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.